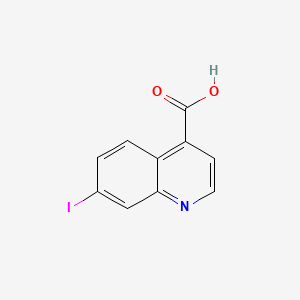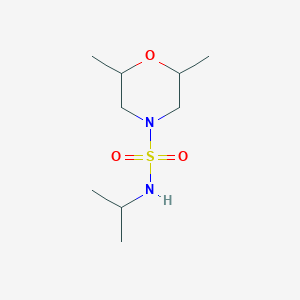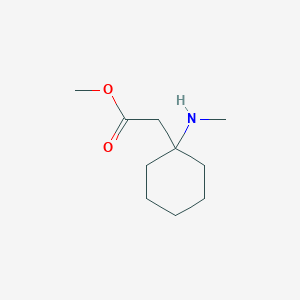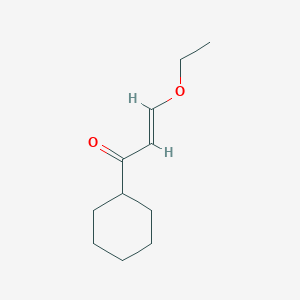![molecular formula C7H5ClN2O3 B13636971 7-chloro-4-hydroxy-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one](/img/structure/B13636971.png)
7-chloro-4-hydroxy-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-4-hydroxy-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one is a heterocyclic compound that contains a pyridine ring fused with an oxazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-hydroxy-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one typically involves the use of phenols, primary amines, and aldehydes through a Mannich reaction . Another common method involves the condensation of ortho-aminomethylphenol with aldehydes or ketones in the presence of catalysts such as tin(IV) chloride (SnCl4) or methyltrichlorosilane (MeSiCl) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
化学反応の分析
Types of Reactions
7-chloro-4-hydroxy-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and nucleophiles like ammonia (NH3), thiols (RSH), or alkoxides (RO-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution of the chlorine atom can produce various substituted derivatives.
科学的研究の応用
7-chloro-4-hydroxy-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 7-chloro-4-hydroxy-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
類似化合物との比較
Similar Compounds
- 7-chloro-2H-1,4-benzothiazin-3(4H)-one
- 4-(2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl sulfonyl) anilino stearic acid
Uniqueness
7-chloro-4-hydroxy-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one is unique due to its specific chemical structure, which combines a pyridine ring with an oxazine ring. This unique structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
特性
分子式 |
C7H5ClN2O3 |
|---|---|
分子量 |
200.58 g/mol |
IUPAC名 |
7-chloro-4-hydroxypyrido[4,3-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C7H5ClN2O3/c8-6-1-5-4(2-9-6)10(12)7(11)3-13-5/h1-2,12H,3H2 |
InChIキー |
PJQBEWLTEHYVCS-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C2=CN=C(C=C2O1)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


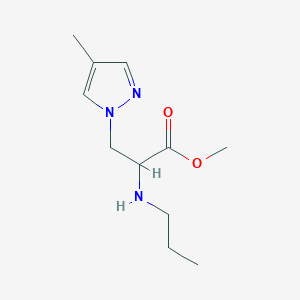
![Methyl({2-[methyl(nitroso)amino]ethyl})amine](/img/structure/B13636889.png)
![Tert-butyl 9-amino-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13636893.png)
